molecular formula C19H23NO B220874 N-benzyl-N-isopropyl-3-phenylpropanamide

N-benzyl-N-isopropyl-3-phenylpropanamide

Cat. No.: B220874
M. Wt: 281.4 g/mol
InChI Key: MGNMFXYCTMKDGZ-UHFFFAOYSA-N
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Description

N-Benzyl-N-isopropyl-3-phenylpropanamide is a tertiary amide characterized by a central propanamide backbone substituted with benzyl and isopropyl groups on the nitrogen atom and a phenyl group at the third carbon position. This structural arrangement confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ≈ 3.2) and a molecular weight of 325.42 g/mol.

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-benzyl-3-phenyl-N-propan-2-ylpropanamide

InChI

InChI=1S/C19H23NO/c1-16(2)20(15-18-11-7-4-8-12-18)19(21)14-13-17-9-5-3-6-10-17/h3-12,16H,13-15H2,1-2H3

InChI Key

MGNMFXYCTMKDGZ-UHFFFAOYSA-N

SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2

solubility

36.8 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Features and Substitutions

The compound’s differentiation from analogs lies in its combination of N-benzyl and N-isopropyl moieties, which influence steric hindrance, solubility, and receptor-binding affinity. Below is a comparison with structurally related amides and phenylpropanamide derivatives:

Compound Name Substituents (R₁, R₂, R₃) Molecular Weight (g/mol) Key Applications/Findings Reference
N-Benzyl-N-isopropyl-3-phenylpropanamide R₁ = Benzyl, R₂ = Isopropyl, R₃ = Phenyl 325.42 Limited direct data; inferred roles in ligand design or agrochemicals (structural analogy)
N-Benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide R₁ = Benzhydryl, R₂ = Hydroxyureido 423.51 Antioxidant activity (DPPH radical scavenging)
2-Amino-N-(3-methylbutan-2-yl)-3-phenylpropanamide R₁ = 3-Methylbutan-2-yl, R₂ = Amino 234.34 Intermediate in peptide mimetics or enzyme inhibitors
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide R₁ = 4-Chlorophenyl, R₂ = Cyclohexyl 307.80 Hydroxamic acid derivative with potential metal-chelating properties

Physicochemical and Functional Comparisons

  • Lipophilicity : The benzyl and isopropyl groups in the target compound enhance lipophilicity compared to analogs with polar substituents (e.g., hydroxyureido in compound 5, ). This property may favor membrane permeability in drug candidates but reduce aqueous solubility .
  • Bioactivity : Hydroxamic acid derivatives (e.g., compounds 6–10 in ) exhibit antioxidant or metalloenzyme inhibitory activity due to their N-hydroxy groups, a feature absent in the target compound. This suggests divergent therapeutic pathways .

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